1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
CAS No.: 2098064-89-0
Cat. No.: VC3137969
Molecular Formula: C10H9F2N5
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098064-89-0 |
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Molecular Formula | C10H9F2N5 |
Molecular Weight | 237.21 g/mol |
IUPAC Name | 2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide |
Standard InChI | InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)4-7(16-17)6-2-1-3-15-5-6/h1-5,10H,(H3,13,14) |
Standard InChI Key | CCTNYPLHZFHGOX-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F |
Canonical SMILES | C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide possesses a molecular formula of C₁₀H₉F₂N₅, containing 10 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 5 nitrogen atoms . The compound features a central pyrazole ring with three specific substituents:
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A difluoromethyl group (CHF₂) at position 1 of the pyrazole ring
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A pyridin-3-yl substituent at position 3
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A carboximidamide group (-C(=NH)NH₂) at position 5
The structural complexity is enhanced by the presence of multiple nitrogen atoms distributed across the pyrazole ring, pyridine ring, and carboximidamide group. This arrangement creates multiple sites for potential intermolecular interactions, particularly hydrogen bonding, which may influence its biological behavior and pharmaceutical properties.
Physical and Chemical Properties
The physical and chemical properties of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide are summarized in Table 1, based on computed parameters available from PubChem:
Table 1: Key Physical and Chemical Properties of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Property | Value | Significance |
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Molecular Weight | 237.21 g/mol | Moderate size for potential drug development |
XLogP3-AA | 1 | Moderate lipophilicity; balanced hydrophilic-lipophilic character |
Hydrogen Bond Donor Count | 2 | Capacity for hydrogen donation in biological interactions |
Hydrogen Bond Acceptor Count | 5 | Multiple sites for hydrogen bond acceptance |
The moderate lipophilicity (XLogP3-AA = 1) suggests a balanced distribution between hydrophilic and hydrophobic properties . This characteristic is significant for potential drug candidates as it influences membrane permeability, bioavailability, and drug-like properties. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets, including proteins, enzymes, and receptors.
Structural Identifiers and Computational Representation
For computational chemistry and database purposes, 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can be represented through several standardized notations:
Table 2: Structural Identifiers for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Identifier Type | Value |
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CAS Registry Number | 2098064-89-0 |
IUPAC Name | 2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide |
SMILES | C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F |
InChI | InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)4-7(16-17)6-2-1-3-15-5-6/h1-5,10H,(H3,13,14) |
InChIKey | CCTNYPLHZFHGOX-UHFFFAOYSA-N |
These identifiers provide standardized representations of the compound's structure that facilitate database searches, information retrieval, and computational analyses . The SMILES notation and InChI string encode the connectivity and stereochemistry of the molecule, while the InChIKey serves as a condensed digital representation useful for rapid database queries.
Synthesis and Preparation Methods
Cyclocondensation Reactions
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives represents one of the most common methods for pyrazole synthesis. This approach was pioneered by Knorr et al. in 1883 and involves the reaction of β-diketones with hydrazine derivatives to yield two regioisomeric products . For example, Girish et al. developed an efficient nano-ZnO catalyzed protocol for the synthesis of 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving excellent yields (95%) with short reaction times .
The application of this method to synthesize 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide would require careful control of reaction conditions to achieve the desired regioselectivity and subsequent functionalization to incorporate the specific substituents.
1,3-Dipolar Cycloaddition Reactions
Another approach involves 1,3-dipolar cycloaddition reactions, which can utilize diazocarbonyl compounds, sydnones, or nitrilimines as dipoles that react with appropriate dipolarophiles to form the pyrazole ring. He et al. demonstrated the effectiveness of this approach by reacting ethyl α-diazoacetate with phenylpropargyl in the presence of zinc triflate as a catalyst, achieving the corresponding pyrazole in 89% yield .
Gioiello and co-workers developed a facile one-pot procedure for synthesizing pyrazole-5-carboxylates through 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds using DBU as a base, obtaining the desired products with excellent regioselectivity .
In Situ Formation of Carbonyl Derivatives
A third approach involves the in situ formation of carbonyl derivatives that subsequently undergo cyclocondensation with hydrazines. Harigae and colleagues reported a protocol for preparing 3,5-substituted pyrazoles with high regioselectivity (68–99% yields) by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines in a one-pot process .
For the synthesis of 1,3,4,5-substituted pyrazoles, methods involving the cyclocondensation of arylhydrazines with carbonyl derivatives generated in situ from ketones and diethyl oxalate have been described, yielding the desired 1,5-isomers in 60–66% yields .
Synthetic Challenges and Considerations
The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide presents several challenges:
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Regioselectivity: Controlling the regioselectivity during pyrazole formation is critical to ensure the correct placement of substituents. As demonstrated in multiple synthetic examples, pyrazole formation often yields regioisomeric mixtures that require separation .
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Introduction of the difluoromethyl group: The incorporation of the difluoromethyl group at the N-1 position requires specific reagents and conditions. Fluorinated building blocks or fluorinating reagents would be necessary for this transformation.
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Formation of the carboximidamide group: Converting a precursor functional group (such as a carbaldehyde, ester, or nitrile) to a carboximidamide requires specific reaction conditions and potentially multiple steps.
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Purification and isolation: The separation of regioisomers and other byproducts represents a significant challenge in pyrazole synthesis, often requiring chromatographic techniques for purification.
Feature | 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide | 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde |
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Molecular Formula | C₁₀H₉F₂N₅ | C₁₀H₇F₂N₃O |
Molecular Weight | 237.21 g/mol | 223.18 g/mol |
Position 5 Substituent | Carboximidamide (-C(=NH)NH₂) | Carbaldehyde (-CHO) |
H-Bond Donors | 2 | 0 |
H-Bond Acceptors | 5 | 4 |
CAS Number | 2098064-89-0 | 2091718-26-0 |
The replacement of the carbaldehyde group with a carboximidamide significantly alters the hydrogen bonding profile of the molecule . While the carbaldehyde functions primarily as a hydrogen bond acceptor, the carboximidamide group introduces additional hydrogen bond donor capabilities. This modification could substantially influence the compound's interactions with biological targets, potentially enhancing binding affinity or specificity for certain receptors or enzymes.
Analytical Characterization and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide valuable information about the compound's structure:
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¹H NMR would show signals for the difluoromethyl proton (typically a triplet due to coupling with fluorine atoms), the pyrazole C4 proton, the pyridine ring protons, and the NH₂ protons of the carboximidamide group.
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¹³C NMR would reveal the carbon framework, including the characteristic signals for the pyrazole ring carbons, pyridine carbons, and the carbons of the functional groups.
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¹⁹F NMR would confirm the presence and environment of the fluorine atoms in the difluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight (237.21 g/mol) and provide fragmentation patterns characteristic of the compound's structure. High-resolution mass spectrometry (HRMS) would provide precise mass measurements to confirm the molecular formula C₁₀H₉F₂N₅.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal functional group absorptions, including:
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N-H stretching vibrations from the carboximidamide group
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C=N stretching vibrations from the pyrazole and pyridine rings
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C-F stretching vibrations from the difluoromethyl group
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state.
Chromatographic Methods
Chromatographic techniques would be valuable for purity assessment and identification:
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High-Performance Liquid Chromatography (HPLC): Would enable separation and quantification of the compound and any impurities or related substances.
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Thin-Layer Chromatography (TLC): Would provide a rapid method for monitoring reactions and assessing purity.
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Gas Chromatography-Mass Spectrometry (GC-MS): Could be used for analysis if the compound exhibits sufficient volatility or after derivatization.
Computational Methods for Structure Prediction
Computational methods provide valuable tools for predicting properties and structural characteristics:
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Molecular Modeling: Force field calculations and quantum mechanical methods can predict the optimized geometry and conformational preferences of the compound.
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Property Prediction: Computational algorithms can estimate physical and chemical properties, including solubility, lipophilicity, and pKa values.
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Spectral Prediction: Computational methods can predict NMR chemical shifts, IR absorptions, and mass spectral fragmentation patterns for comparison with experimental data.
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